molecular formula C28H19N3O6 B2480303 [3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 380567-23-7

[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

Cat. No. B2480303
CAS RN: 380567-23-7
M. Wt: 493.475
InChI Key: ZTFAHPBCAFOCBL-UHFFFAOYSA-N
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Description

Naphthalene derivatives are an important class of organic compounds with wide applications in materials science, pharmaceuticals, and organic synthesis. They are characterized by their naphthalene core, a fused two-ring system, which can be modified with various substituents to achieve desired properties and functionalities.

Synthesis Analysis

The synthesis of complex naphthalene derivatives often involves multi-step reactions, starting from simpler naphthalene compounds or other aromatic precursors. For example, a study by Ashworth et al. (2003) presents a new route for manufacturing 3-cyano-1-naphthalenecarboxylic acid, a related compound, highlighting the challenges and innovations in synthesizing substituted naphthalenes for industrial applications (Ashworth et al., 2003).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for determining the precise arrangement of atoms in complex molecules. Özer et al. (2009) described the crystal structure of a derivative, emphasizing the significance of intramolecular hydrogen bonding and conformational stability in naphthalene derivatives (Özer et al., 2009).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, depending on their functional groups. Sato et al. (1987) discussed the cycloaddition reactions of a cyano-substituted naphthalene derivative, showcasing the reactivity and potential transformations of these compounds (Sato et al., 1987).

Scientific Research Applications

Non-bonded Intra-molecular Interactions

Research on naphthalene derivatives, such as the study by Crasto and Stevens (2002), has explored non-bonded intra-molecular interactions between electrophilic and nucleophilic substituents. Their ab initio calculations for naphthalene compounds highlighted the presence of electronic interactions, which are crucial for understanding the reactivity and stability of complex organic molecules, including "[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate" derivatives (Crasto & Stevens, 2002).

Synthesis and Biological Activity

The synthesis and evaluation of biological properties of naphthalene derivatives have been a significant area of research. Markosyan et al. (1991) investigated the reactions and biological properties of 4-amino-3-cyano-1,2-dihydrospiro[naphthalene-2,1′-cyclohexane], which shares structural similarities with the compound , showing potential in medical applications as antibacterial and anti-inflammatory agents (Markosyan et al., 1991).

Antibacterial and Herbicidal Activity

Kos et al. (2013) studied a series of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, demonstrating their potential in inhibiting photosynthetic electron transport and showing antimicrobial activity. This research underscores the utility of naphthalene derivatives in developing new herbicides and antibiotics, suggesting similar applications for the compound of interest (Kos et al., 2013).

Fluorescence Sensor Applications

Hachiya et al. (2013) synthesized nitro-group-containing π-conjugated naphthalene derivatives, investigating their unique solvent-dependent fluorescence. Such properties are instrumental in environmental sensing and molecular probes, indicating potential research applications for "this compound" in creating sensitive and selective fluorescence sensors (Hachiya, Asai, & Konishi, 2013).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. For example, many cyano and nitro compounds are toxic and should be handled with care .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. For example, it could be tested as a potential drug or as a chemical intermediate .

properties

IUPAC Name

[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c1-36-26-16-21(31(34)35)12-13-25(26)30-27(32)20(17-29)14-18-6-4-9-22(15-18)37-28(33)24-11-5-8-19-7-2-3-10-23(19)24/h2-16H,1H3,(H,30,32)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFAHPBCAFOCBL-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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